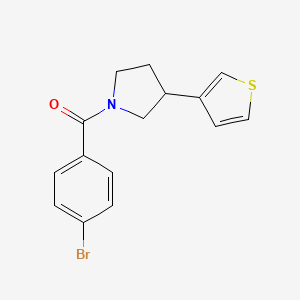

![molecular formula C13H11BrN2O3S B2754549 2-{[(4-Bromophenyl)sulfonyl]amino}benzamide CAS No. 333441-46-6](/img/structure/B2754549.png)

2-{[(4-Bromophenyl)sulfonyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

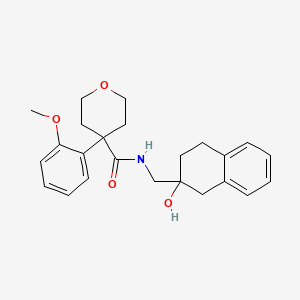

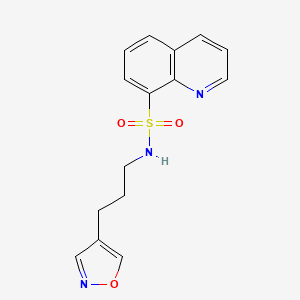

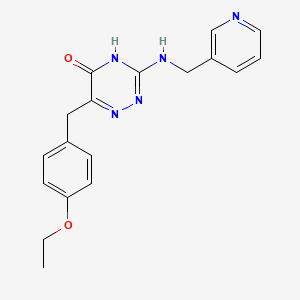

2-{[(4-Bromophenyl)sulfonyl]amino}benzamide, also known as 4-BPSA, is an organic compound that has been studied for its potential applications in a wide range of scientific research fields. It is a derivative of benzamide, and contains a bromophenyl sulfonyl group. It has been used as a building block in organic synthesis, and has been studied for its potential applications in medicinal chemistry, material science, and biochemistry.

Aplicaciones Científicas De Investigación

Inhibitory Activity Against Carbonic Anhydrase

One of the notable applications of sulfonamide derivatives, including those related to 2-{[(4-Bromophenyl)sulfonyl]amino}benzamide, is their role as inhibitors of the carbonic anhydrase enzyme. Research by Ulus et al. (2013) demonstrated the synthesis of novel acridine and bis acridine sulfonamides, showing effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds, including 4-Amino-N-(4-sulfamoylphenyl)benzamide, a close relative to the compound , were found to inhibit human carbonic anhydrase isoenzymes with high affinity, indicating their potential in developing treatments for conditions where carbonic anhydrase activity is a factor (Ulus et al., 2013).

Antifungal and Antiviral Properties

Another research application of sulfonamide compounds is in exploring their antifungal and antiviral properties. A study by FazilathBasha et al. (2021) on the molecule N-((4-aminophenyl)sulfonyl)benzamide, which shares a structural similarity with this compound, revealed its inhibitory nature against Aspergillus Niger, a fungal protein, and SARS CoV-1 and SARS CoV-2 viral proteins. This suggests that derivatives of this compound could be explored for their antifungal and antiviral applications, showcasing the compound's potential in addressing infectious diseases (FazilathBasha et al., 2021).

Mecanismo De Acción

Target of Action

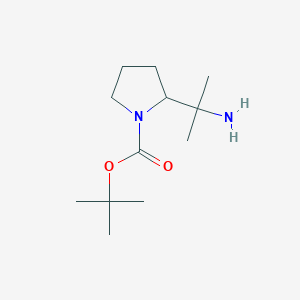

The compound is part of a class of molecules that include n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles

Mode of Action

The compound’s lipophilic character, expressed by the clogP value, suggests a potentially improved antimicrobial effect

Result of Action

The compound has shown promising potential as an antimicrobial agent, particularly against Gram-positive pathogens and Enterococcus faecium biofilm-associated infections

Propiedades

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-9-5-7-10(8-6-9)20(18,19)16-12-4-2-1-3-11(12)13(15)17/h1-8,16H,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCKAUQEOKRCBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2754471.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)

![2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2754486.png)

![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)